
5-Deoxy-D-ribose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Deoxy-D-ribose is a deoxypentose that is aldehydo-D-ribose in which the hydroxy group at position 5 is substituted by a hydrogen . It is functionally related to a D-ribose .
Synthesis Analysis
A practical route towards the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribose from D-ribose is described. The key steps include deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-beta-D-ribofuranoside by reductive displacement employing hydride reagents .Molecular Structure Analysis
The molecular formula of 5-Deoxy-D-ribose is C5H10O4 . Its molecular weight is 134.13 g/mol . The IUPAC name is (2R,3R,4R)-2,3,4-trihydroxypentanal .Chemical Reactions Analysis
5-Deoxy-D-ribose is involved in several chemical reactions. For instance, 2-Deoxy-D-ribose-5-phosphate aldolase (DERA) is an interesting aldolase that catalyzes aldol reactions between two aldehydes . It is the only aldolase next to FSA that has been reported to accept both aldehydes and ketones as donors in an aldol reaction .Physical And Chemical Properties Analysis
5-Deoxy-D-ribose has a molecular weight of 134.13 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . Its topological polar surface area is 77.8 Ų .Aplicaciones Científicas De Investigación
Synthesis of Nucleosides and Nucleotides
5-Deoxy-D-ribose is commonly used in the synthesis of nucleosides and nucleotides, which are essential building blocks of DNA and RNA. This compound allows for precise control over chemical reactions due to its ability to be selectively deprotected under certain conditions .
Induction of Apoptosis
Research has shown that 5-Deoxy-D-ribose can induce apoptosis by inhibiting the synthesis and increasing the efflux of glutathione . This property is significant for studies related to cancer treatment and cell biology.
Catalyst in Pharmaceutical Synthesis
The enzyme DERA (2-Deoxy-D-ribose 5-phosphate aldolase) accepts 5-Deoxy-D-ribose as a substrate. It is an attractive catalyst for the synthesis of chiral polyol motifs present in several pharmaceuticals, such as atorvastatin and pravastatin .
Material Science Applications
5-Deoxy-D-ribose has been used in the synthesis of optically active dipyrrolyl alkanols from pyrroles on the surface of montmorillonite KSF clay, indicating its role in material science applications .
Enzyme Engineering
DERA-based applications range from the synthesis of commodity chemicals and flavors to more complex and high-value pharmaceutical compounds. Enzyme engineering approaches have improved the synthetic utility of DERAs .
Synthesis Route Development
A practical synthetic route towards 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose has been described, which involves multiple steps including ketalization, esterification, reduction, hydrolysis, and acetylation .
Mecanismo De Acción
Mode of Action
The interaction of 5-Deoxy-D-ribose with DERA leads to the formation of several building blocks for organic synthesis . The compound is converted to 5-fluorouracil (5-FU) under the action of an intracellular thymidine phosphorylase . 5-FU is then metabolized to 5-fluorouridine (5-FUrd) by uridine phosphorylase in the presence of ribose-1-phosphate .
Biochemical Pathways
The biochemical pathway involving 5-Deoxy-D-ribose starts with its conversion to deoxyribonate . This is followed by the oxidation of deoxyribonate to ketodeoxyribonate . The pathway concludes with the cleavage of ketodeoxyribonate to acetyl coenzyme A (acetyl-CoA) and glyceryl-CoA . This pathway is crucial for the synthesis of several organic compounds .
Pharmacokinetics
It is known that the compound is metabolically inert in humans . It is expected that the compound’s ADME properties would be influenced by factors such as its chemical structure, the route of administration, and the individual’s metabolic profile.
Result of Action
The action of 5-Deoxy-D-ribose results in the formation of several building blocks for organic synthesis . It also leads to the generation of 5-FU, a cytotoxic agent . The conversion of 5-FU to 5-FUrd is associated with various biological effects, including the inhibition of cell growth .
Action Environment
The action of 5-Deoxy-D-ribose can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as thymidine phosphorylase and uridine phosphorylase, is crucial for the compound’s conversion to 5-FU and 5-FUrd, respectively . Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of the compound.
Safety and Hazards
When handling 5-Deoxy-D-ribose, avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Propiedades
IUPAC Name |
(2R,3R,4R)-2,3,4-trihydroxypentanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4+,5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRISBUVHBMJEF-MROZADKFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]([C@H](C=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Deoxy-D-ribose | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

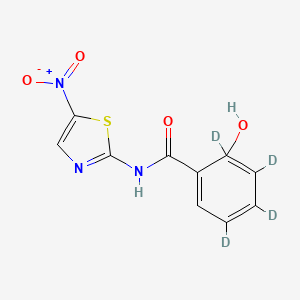

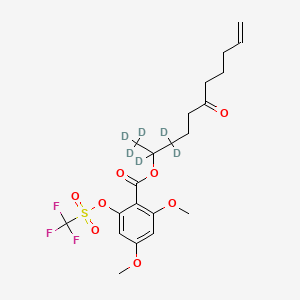
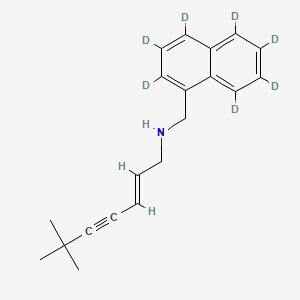
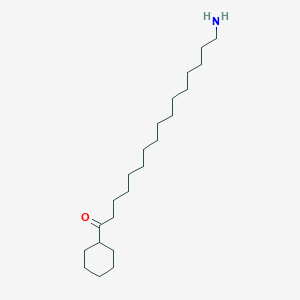

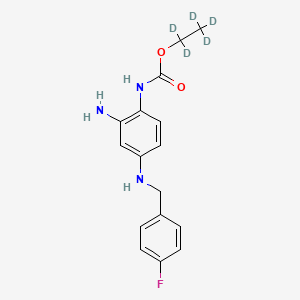
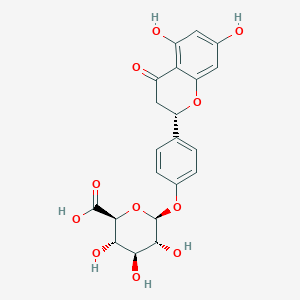

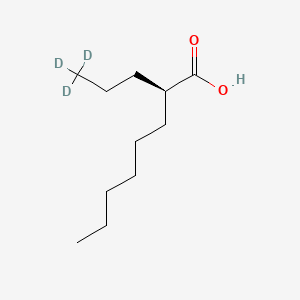
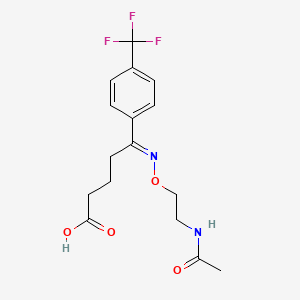
![1-[2-Butyl-5-chloro-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol](/img/structure/B565631.png)